molecular formula C18H14N4OS B12161317 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide

Cat. No.: B12161317
M. Wt: 334.4 g/mol
InChI Key: UXQOMIKKUWWHJI-UHFFFAOYSA-N
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Description

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide is a complex organic compound that features a unique combination of indole, thiazole, and pyridine moieties. These structural elements are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these heterocyclic rings makes this compound a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiazole and pyridine rings. Common synthetic routes include:

    Fischer Indole Synthesis: This method is used to construct the indole ring from phenylhydrazine and an aldehyde or ketone.

    Hantzsch Thiazole Synthesis: This involves the reaction of α-haloketones with thioamides to form the thiazole ring.

    Coupling Reactions: The final step involves coupling the indole, thiazole, and pyridine moieties using reagents such as palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug featuring a thiazole ring.

Uniqueness

1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-indole-4-carboxamide is unique due to its combination of indole, thiazole, and pyridine rings, which confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H14N4OS

Molecular Weight

334.4 g/mol

IUPAC Name

1-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)indole-4-carboxamide

InChI

InChI=1S/C18H14N4OS/c1-22-10-8-12-13(5-4-7-16(12)22)17(23)21-18-20-15(11-24-18)14-6-2-3-9-19-14/h2-11H,1H3,(H,20,21,23)

InChI Key

UXQOMIKKUWWHJI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

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